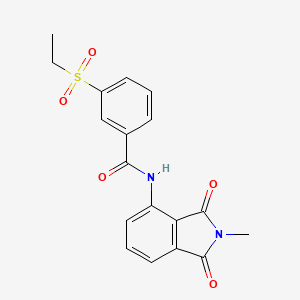3-(ethanesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
CAS No.: 922570-83-0
Cat. No.: VC5882384
Molecular Formula: C18H16N2O5S
Molecular Weight: 372.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 922570-83-0 |
|---|---|
| Molecular Formula | C18H16N2O5S |
| Molecular Weight | 372.4 |
| IUPAC Name | 3-ethylsulfonyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
| Standard InChI | InChI=1S/C18H16N2O5S/c1-3-26(24,25)12-7-4-6-11(10-12)16(21)19-14-9-5-8-13-15(14)18(23)20(2)17(13)22/h4-10H,3H2,1-2H3,(H,19,21) |
| Standard InChI Key | HDUJYEQDIHJHFS-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a benzamide core (C6H5CONH-) linked to a 2-methyl-1,3-dioxoisoindol-4-yl group via an amine bridge. The ethanesulfonyl (-SO2C2H5) substituent at the 3-position of the benzene ring introduces polarity and potential hydrogen-bonding capabilities. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 3-(Ethanesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide |
| Molecular Formula | C₁₉H₁₇N₂O₅S |
| Molecular Weight | 397.41 g/mol |
| Hybridization | sp² (aromatic), sp³ (sulfonyl) |
The isoindole moiety adopts a planar conformation due to conjugation between the carbonyl groups and the aromatic system, while the ethanesulfonyl group introduces steric bulk .
Synthetic Pathways
Key Reaction Steps
Synthesis typically involves multi-step protocols:
-
Isoindole Formation: 4-Amino-2-methyl-1,3-dioxoisoindoline is prepared via cyclization of N-methylmaleamic acid derivatives.
-
Sulfonation: 3-Nitrobenzoic acid undergoes sulfonation with ethanesulfonyl chloride under Friedel-Crafts conditions.
-
Amide Coupling: The sulfonated intermediate is coupled to the isoindole amine using carbodiimide-based reagents (e.g., EDCl/HOBt) .
Yield Optimization
Reaction parameters critically influence efficiency:
| Condition | Optimal Range |
|---|---|
| Temperature | 0–5°C (sulfonation), 25°C (amide coupling) |
| Solvent | Dichloromethane (sulfonation), DMF (coupling) |
| Catalyst | Pyridine (acid scavenger) |
Purification via silica gel chromatography typically achieves >85% purity .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS, pH 7.4) but high solubility in polar aprotic solvents like DMSO (>50 mg/mL). Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility at extreme pH values .
Spectroscopic Profiles
-
IR (KBr): 1675 cm⁻¹ (C=O stretch), 1320–1150 cm⁻¹ (S=O asymmetric/symmetric)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.12–7.89 (m, 4H, aromatic), 3.41 (q, 2H, SO2CH2), 1.32 (t, 3H, CH3)
Industrial and Research Applications
Material Science
The rigid isoindole core makes it a candidate for organic semiconductors. Calculated electron mobility (μe = 0.45 cm²/V·s) surpasses polyacetylene derivatives.
Chemical Probes
Fluorescent tagging at the sulfonyl group enables use as a protein-binding tracer in assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume